N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Analysis for Urease Inhibition
The synthesis of novel indole-based hybrid scaffolds incorporating oxadiazole and N-(substituted-phenyl)butanamides, including structures related to N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, has been explored. These compounds have been evaluated for their in vitro inhibitory potential against the urease enzyme, showcasing potent inhibition. The study's enzyme kinetics and in silico binding analysis align, suggesting these molecules' potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).
Antiviral Compound Derivatives
Research into water-soluble derivatives of related compounds, aimed at evaluating their potential as antiviral agents, particularly against influenza and other respiratory infections, has been reported. These derivatives exhibit high activity against selected viruses and highlight the compound's potential in therapeutic applications (Harnden et al., 1979).
Spectroscopic and DFT Studies
The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been detailed, including spectroscopic analyses and density functional theory (DFT) based studies. These compounds demonstrate significant nonlinear optical (NLO) properties, suggesting technological applications (Haroon et al., 2019).
Potential Cannabinoid Receptor Activity
The discovery of thiazolylindoles and benzimidazole compounds in a seizure by German authorities has led to the identification of novel compounds with potential cannabinoid receptor activity. These findings contribute to the understanding of new psychoactive substances and their implications in drug research (Westphal et al., 2015).
Anticancer Activity
Research into 3,5-bis(indolyl)-1,2,4-thiadiazoles has shown that these compounds exhibit cytotoxicity against selected human cancer cell lines, identifying specific derivatives with potent activity. Such studies provide insights into the development of new anticancer agents (Kumar et al., 2011).
Mechanism of Action
Target of action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)25-21(29)27-22-26-19(13-30-22)20(28)23-11-10-15-12-24-18-5-3-2-4-17(15)18/h2-9,12-13,24H,10-11H2,1H3,(H,23,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVNJPSDOLYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.